MK-0429 (CAS 227963-15-7) is a nonpeptide, small-molecule antagonist of the αvβ3 integrin, a cell-surface receptor involved in angiogenesis, tumor metastasis, and bone resorption. Unlike biologic (antibody) or peptide-based inhibitors that target this pathway, MK-0429 is characterized by its oral bioavailability, enabling systemic administration in preclinical in vivo models without the need for injection. It binds with high affinity to the human αvβ3 integrin, making it a valuable tool for investigating αvβ3-mediated biological processes.
Procuring an αvβ3 integrin inhibitor requires careful selection, as available compounds are not functionally interchangeable. MK-0429's status as an orally active small molecule fundamentally distinguishes it from common peptide-based comparators like Cilengitide or antibody-based biologics like Etaracizumab, which require intravenous administration and exhibit different pharmacokinetic profiles. [REFS-1, REFS-2] This difference is critical for experimental design, particularly in long-term in vivo studies where oral dosing simplifies administration and improves model welfare. Furthermore, the specific selectivity profile of MK-0429 against related integrins such as αvβ5 and α5β1 is not universal across all inhibitors, making it a necessary choice for studies requiring precise targeting of the αvβ3 subtype.
MK-0429 is an orally active small molecule, a critical logistical and process advantage over non-orally bioavailable peptide or antibody inhibitors. In a murine B16F10 melanoma metastasis model, oral administration of MK-0429 twice daily resulted in a significant, dose-dependent reduction in metastatic tumor colonies in the lungs. Treatment at 100 mg/kg and 300 mg/kg reduced the number of tumor colonies by 64% and 57%, respectively, compared to vehicle controls. This contrasts sharply with benchmark inhibitors like Cilengitide (peptide) and Etaracizumab (antibody), which require intravenous infusion for systemic delivery. [REFS-2, REFS-3]
| Evidence Dimension | In Vivo Efficacy by Administration Route |
| Target Compound Data | Up to 64% reduction in tumor colonies via oral administration (100 mg/kg) |
| Comparator Or Baseline | Cilengitide and Etaracizumab require intravenous (IV) administration |
| Quantified Difference | Enables oral vs. required IV dosing for systemic exposure in in vivo studies |
| Conditions | B16F10 murine melanoma metastasis model, 10-day study duration. |
For long-term or repeat-dosing in vivo studies, oral administration simplifies the experimental process, reduces animal handling stress, and lowers procedural costs compared to IV-only compounds.
MK-0429 demonstrates high selectivity for the αvβ3 integrin, a crucial attribute for researchers needing to avoid confounding off-target effects. In cell adhesion assays, MK-0429 was approximately 100-fold less potent at blocking adhesion mediated by the closely related αvβ5 integrin. Furthermore, it was over 1,000-fold less active in blocking adhesion functions mediated by integrins αIIbβ3 or α5β1. This high degree of selectivity ensures that observed biological effects can be more confidently attributed to the inhibition of αvβ3, which is a primary concern when procuring a molecular probe.
| Evidence Dimension | Relative Potency in Cell Adhesion Assays |
| Target Compound Data | High potency for αvβ3-mediated adhesion (IC50 = 0.58 nM) |
| Comparator Or Baseline | αvβ5 integrin (~100-fold less potent); αIIbβ3 and α5β1 integrins (>1,000-fold less potent) |
| Quantified Difference | 100-fold to >1,000-fold selectivity for αvβ3 over other common integrins |
| Conditions | HEK293 cells overexpressing specific human integrins in cell adhesion assays with their respective ligands (vitronectin, fibrinogen, fibronectin). |
High selectivity minimizes the risk of off-target effects, leading to more precise, reproducible, and easily interpretable experimental results, justifying the procurement of a specialized tool.
MK-0429 exhibits potent, high-affinity binding to its intended target. In biochemical assays using purified human αvβ3 integrin, radiolabeled MK-0429 demonstrated an equilibrium dissociation constant (Kd) of 0.33 nM. A separate study reported an IC50 value of 0.08 nM for inhibiting ligand binding to purified human αvβ3 integrin. This level of potency ensures effective target engagement at low nanomolar concentrations in vitro, providing a strong basis for its observed cellular and in vivo activity.
| Evidence Dimension | Binding Affinity (Kd) & Inhibition (IC50) |
| Target Compound Data | Kd = 0.33 ± 0.04 nM; IC50 = 0.08 nM |
| Comparator Or Baseline | Baseline potency measurement |
| Quantified Difference | Not applicable (establishes high baseline potency) |
| Conditions | Binding assays with purified human αvβ3 integrin. |
High potency means less compound is required to achieve effective target inhibition in experimental systems, making it a more efficient and cost-effective choice for in vitro and in vivo research.
The demonstrated oral activity of MK-0429 makes it the right choice for long-term preclinical efficacy studies in cancer metastasis, fibrosis, or osteoporosis where repeated systemic administration is required. Its suitability for oral gavage simplifies experimental protocols compared to inhibitors that necessitate intravenous injections.
Given its >100-fold selectivity against other key integrins like αvβ5 and α5β1, MK-0429 is an essential tool for experiments designed to specifically dissect the role of αvβ3 in cell adhesion, migration, and signaling without significantly perturbing other integrin-mediated processes.
As a well-characterized, potent, and orally active αvβ3 inhibitor, MK-0429 serves as a valuable benchmark compound for evaluating the potency, selectivity, and in vivo performance of newly developed small-molecule integrin antagonists. [REFS-1, REFS-2]
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